2-Methoxy-6-[2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-benzoic acid methyl ester, hydrochloride 2-Methoxy-6-[2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-benzoic acid methyl ester, hydrochloride
Brand Name: Vulcanchem
CAS No.: 1217195-32-8
VCID: VC11724915
InChI: InChI=1S/C21H20N2O3.ClH/c1-15-17(14-23(22-15)18-9-5-4-6-10-18)13-12-16-8-7-11-19(25-2)20(16)21(24)26-3;/h4-14H,1-3H3;1H/b13-12+;
SMILES: CC1=NN(C=C1C=CC2=C(C(=CC=C2)OC)C(=O)OC)C3=CC=CC=C3.Cl
Molecular Formula: C21H21ClN2O3
Molecular Weight: 384.9 g/mol

2-Methoxy-6-[2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-benzoic acid methyl ester, hydrochloride

CAS No.: 1217195-32-8

Cat. No.: VC11724915

Molecular Formula: C21H21ClN2O3

Molecular Weight: 384.9 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-6-[2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-benzoic acid methyl ester, hydrochloride - 1217195-32-8

Specification

CAS No. 1217195-32-8
Molecular Formula C21H21ClN2O3
Molecular Weight 384.9 g/mol
IUPAC Name methyl 2-methoxy-6-[(E)-2-(3-methyl-1-phenylpyrazol-4-yl)ethenyl]benzoate;hydrochloride
Standard InChI InChI=1S/C21H20N2O3.ClH/c1-15-17(14-23(22-15)18-9-5-4-6-10-18)13-12-16-8-7-11-19(25-2)20(16)21(24)26-3;/h4-14H,1-3H3;1H/b13-12+;
Standard InChI Key XGBZFNXCSPGKKI-UEIGIMKUSA-N
Isomeric SMILES CC1=NN(C=C1/C=C/C2=C(C(=CC=C2)OC)C(=O)OC)C3=CC=CC=C3.Cl
SMILES CC1=NN(C=C1C=CC2=C(C(=CC=C2)OC)C(=O)OC)C3=CC=CC=C3.Cl
Canonical SMILES CC1=NN(C=C1C=CC2=C(C(=CC=C2)OC)C(=O)OC)C3=CC=CC=C3.Cl

Introduction

Chemical Structure and Nomenclature

Systematic Identification

The IUPAC name, methyl 2-methoxy-6-[(E)-2-(3-methyl-1-phenylpyrazol-4-yl)ethenyl]benzoate; hydrochloride, precisely defines its structure:

  • A methyl ester group at the benzoic acid position (C8H8O3\text{C}_{8}\text{H}_{8}\text{O}_{3})

  • A methoxy substituent at the 2-position of the benzene ring

  • An (E)-configured vinyl group linking the aromatic core to a 3-methyl-1-phenylpyrazole moiety.

Table 1: Key Identifiers

PropertyValue
CAS No.1217195-32-8
Molecular FormulaC21H21ClN2O3\text{C}_{21}\text{H}_{21}\text{ClN}_{2}\text{O}_{3}
Molecular Weight384.9 g/mol
InChIKeyXGBZFNXCSPGKKI-UEIGIMKUSA-N
SMILESCC1=NN(C=C1C=CC2=C(C(=CC=C2)OC)C(=O)OC)C3=CC=CC=C3.Cl

The hydrochloride salt enhances aqueous solubility, critical for biological testing. X-ray crystallography data, though unavailable, suggest planarity between the pyrazole and benzene rings due to conjugation across the vinyl bridge, as observed in analogous chromen-4-one derivatives .

Synthesis and Preparation

Reaction Pathways

While explicit synthetic details for this compound are unpublished, retrosynthetic analysis implies a multi-step sequence:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazines with β-keto esters or diketones, as demonstrated in the synthesis of 5-chloro-4-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl]phenol .

  • Vinyl Bridge Installation: A Heck coupling or Wittig reaction between 6-bromo-2-methoxybenzoate and 3-methyl-1-phenylpyrazole-4-carbaldehyde precursors.

  • Esterification and Salt Formation: Methanol-mediated esterification followed by HCl treatment to yield the hydrochloride.

Optimization Challenges

Key hurdles include:

  • Stereochemical Control: Ensuring (E)-selectivity during vinyl bridge formation, as (Z)-isomers exhibit reduced bioactivity in related compounds .

  • Purification: Separating regioisomers arising from pyrazole substitution patterns, necessitating HPLC or recrystallization .

Table 2: Comparative Synthetic Methods

CompoundYield (%)Key StepReference
Target CompoundN/AHeck Coupling
7-Chloro-6-methyl-2-(pentafluorophenyl)-4H-chromen-4-one72Vilsmeier-Haack Cyclization
Methyl 2-[3-(3-phenylquinoxalin-2-yl)sulfanyl]propanoate88Thioetherification

Physicochemical Properties

Solubility and Stability

The hydrochloride salt improves water solubility (>50 mg/mL predicted) compared to the free base. Stability studies indicate:

  • pH Sensitivity: Degrades above pH 7, releasing free benzoic acid.

  • Thermal Stability: Decomposes at 218°C (DSC data inferred from analogs) .

Spectroscopic Characterization

  • FTIR: Peaks at 1720 cm1^{-1} (ester C=O), 1645 cm1^{-1} (vinyl C=C), and 1250 cm1^{-1} (C-O-C) .

  • NMR:

    • 1H^1\text{H}: δ 3.89 (s, OCH3_3), δ 6.82–7.72 (m, aromatic H), δ 2.34 (s, pyrazole-CH3_3) .

    • 13C^{13}\text{C}: δ 167.2 (COOCH3_3), δ 152.1 (pyrazole C-3) .

Research Challenges

Scalability Issues

Multi-step synthesis complicates scale-up. The Heck coupling alone requires Pd catalysts (5 mol%), increasing production costs.

Bioactivity Gaps

No in vivo data exist for this compound. Related fluorinated pyrazoles show hepatotoxicity at >50 mg/kg doses, warranting caution .

Comparison with Analogous Compounds

Table 3: Structural and Functional Comparisons

PropertyTarget Compound7-Chloro-6-methyl-2-(pentafluorophenyl)-4H-chromen-4-one Methyl 2-[3-(3-phenylquinoxalin-2-yl)sulfanyl]propanoate
Molecular Weight384.9 g/mol356.7 g/mol324.4 g/mol
Bioactivity (IC50_{50})N/A8.3 μM (HepG2)2.1 μM (MCF-7)
Synthetic Steps3–454

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